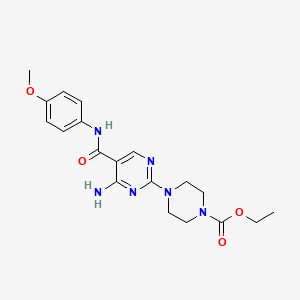

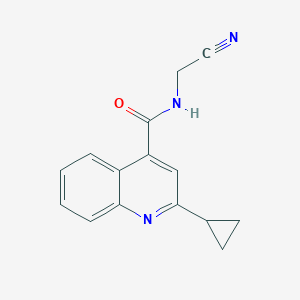

![molecular formula C7H5N3O2 B2819660 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1895027-47-0](/img/structure/B2819660.png)

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

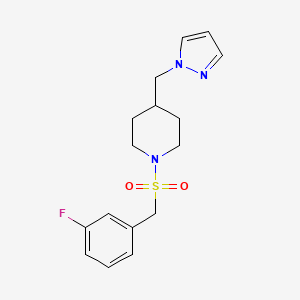

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A common method includes the reaction of 5-aminopyrrolo[2,3-b]pyrazine with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine, which is then converted to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid through acid hydrolysis .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 163.14 . The compound is soluble in common polar solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .Scientific Research Applications

Synthesis and Chemical Properties

Switchable Synthesis of Pyrroles and Pyrazines : A study by Rostovskii et al. (2017) describes a switchable synthesis method for producing 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. The reaction's outcome depends on the Rh(II) catalyst and the reaction conditions, demonstrating the versatility of pyrazine derivatives in synthetic chemistry (Rostovskii et al., 2017).

Design and Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of pyrrolo[2,1-d][1,2,5]triazepine derivatives, starting from pyrrole derivatives. This study highlights the chemical reactivity and potential applications of pyrrole and pyrazine frameworks in designing novel heterocyclic compounds (Menges et al., 2013).

Biological and Pharmaceutical Applications

- Antimycobacterial Activity of Substituted Isosteres : Research by Gezginci et al. (1998) investigated the antimycobacterial activities of pyridine- and pyrazinecarboxylic acid derivatives, suggesting potential applications of pyrazine derivatives in developing new antimycobacterial agents (Gezginci et al., 1998).

Materials Science Applications

- Synthesis of Dipyrrolopyrazine (DPP) Derivatives : Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, exploring their optical and thermal properties. This study indicates the potential use of pyrazine derivatives in organic optoelectronic materials, highlighting their relevance in materials science (Meti et al., 2017).

Future Directions

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . The primary targets of this compound are kinases , particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that are aberrant in various types of cancers and are considered promising targets for cancer treatment .

Mode of Action

The compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the kinase domain of the FGFRs, thereby preventing them from performing their normal function .

Biochemical Pathways

The inhibition of FGFRs by this compound affects various biochemical pathways. FGFRs play a crucial role in cell proliferation, differentiation, and survival. Therefore, their inhibition can lead to the suppression of these processes, particularly in cancer cells where FGFRs are often overexpressed .

Pharmacokinetics

One of the derivatives of this compound has shown high selectivity and good metabolic characteristics, suggesting promising pharmacokinetic properties .

Result of Action

The primary result of the action of this compound is the inhibition of kinase activity, particularly FGFRs . This leads to the suppression of cell proliferation, differentiation, and survival, especially in cancer cells .

Properties

IUPAC Name |

5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTXKOZTZRZXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(N=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895027-47-0 |

Source

|

| Record name | 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

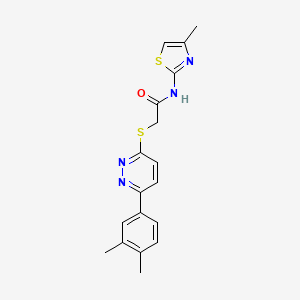

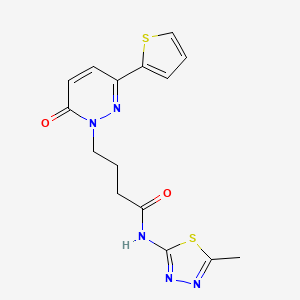

![2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B2819577.png)

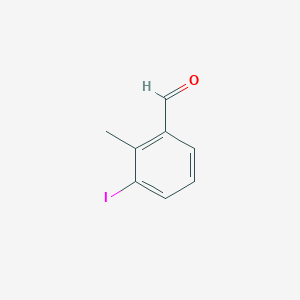

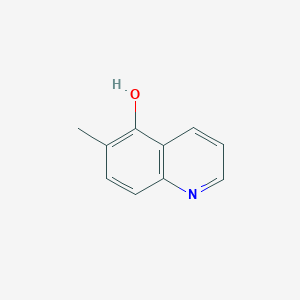

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)

![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

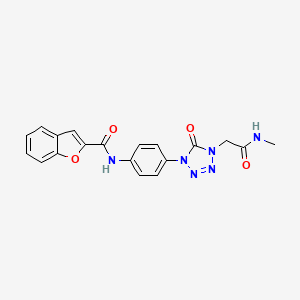

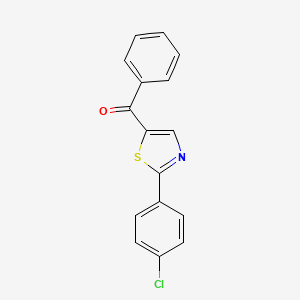

![2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2819598.png)